molecular formula C9H9N3O2 B1477903 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester CAS No. 1860028-29-0

5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester

Cat. No.: B1477903
CAS No.: 1860028-29-0
M. Wt: 191.19 g/mol
InChI Key: PVKZVESZAMWASP-UHFFFAOYSA-N
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Description

5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, with a methyl ester group attached to the carboxylic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases, which are crucial for cellular signaling pathways. The compound has shown kinase inhibitory activity, particularly against fibroblast growth factor receptors (FGFRs), which are involved in cell growth and differentiation . These interactions suggest that this compound could be a valuable tool in studying kinase-related pathways and potentially developing kinase inhibitors for therapeutic purposes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s kinase inhibitory activity affects pathways such as MEK-ERK and PI3K-Akt, which are essential for cell proliferation and survival . Additionally, it has been observed to impact gene expression related to these pathways, further influencing cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits kinase activity by binding to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling molecules . This inhibition leads to changes in gene expression and cellular responses, highlighting the compound’s potential as a kinase inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged observation of its effects . Long-term exposure to the compound has demonstrated sustained kinase inhibition and consistent impact on cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant adverse effects . At higher doses, toxic effects have been observed, including disruptions in normal cellular functions and potential toxicity to vital organs . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and subsequent elimination from the body . The compound’s metabolism can lead to the formation of various metabolites, which may also exhibit biological activity . Understanding these pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function . The compound’s distribution patterns are crucial for understanding its therapeutic potential and optimizing its delivery to target tissues.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes . Understanding the subcellular distribution is essential for optimizing the compound’s therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-pyrazinecarboxylic acid: This compound is similar in structure but lacks the pyrrole ring.

    Pyrrolo[1,2-a]pyrazine derivatives: These compounds have a different ring fusion pattern but share the pyrazine and pyrrole rings.

Uniqueness

5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit kinases and other enzymes makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 5-methylpyrrolo[2,3-b]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-5-6(9(13)14-2)7-8(12)11-4-3-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKZVESZAMWASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=NC=CN=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101160812
Record name 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid, 5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860028-29-0
Record name 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid, 5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1860028-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid, 5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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